molecular formula C12H16N2O2 B8672458 Acetamide, N,N'-(1-phenyl-1,2-ethanediyl)bis- CAS No. 53641-61-5

Acetamide, N,N'-(1-phenyl-1,2-ethanediyl)bis-

Cat. No.: B8672458
CAS No.: 53641-61-5
M. Wt: 220.27 g/mol
InChI Key: CSYQJHMSFCMCEQ-UHFFFAOYSA-N
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Description

N,N’-Diacetyl-1-phenylethylenediamine is an organic compound with the molecular formula C12H16N2O2 It is a derivative of 1-phenylethylenediamine, where both amine groups are acetylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Diacetyl-1-phenylethylenediamine typically involves the acetylation of 1-phenylethylenediamine. One common method is to react 1-phenylethylenediamine with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N,N’-Diacetyl-1-phenylethylenediamine are not well-documented, the general approach would involve large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-Diacetyl-1-phenylethylenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N,N’-diacetyl-1-phenylethylenediamine oxides.

    Reduction: Reduction reactions can convert the acetyl groups back to amine groups.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-diacetyl-1-phenylethylenediamine oxides, while reduction would produce 1-phenylethylenediamine.

Scientific Research Applications

N,N’-Diacetyl-1-phenylethylenediamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of polymers and other materials.

Mechanism of Action

The mechanism by which N,N’-Diacetyl-1-phenylethylenediamine exerts its effects involves interactions with specific molecular targets. For instance, it may act as a substrate for enzymes involved in acetylation and deacetylation reactions. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N,N’-Diphenylethylenediamine: This compound has phenyl groups instead of acetyl groups and is used in different chemical reactions and applications.

    N,N’-Dimethylethylenediamine: This compound features methyl groups instead of acetyl groups and is used as a chelating agent in metal complexes.

Uniqueness

N,N’-Diacetyl-1-phenylethylenediamine is unique due to its specific acetylation, which imparts distinct chemical properties and reactivity. This makes it suitable for particular applications in research and industry that other similar compounds may not fulfill.

Properties

CAS No.

53641-61-5

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

N-(2-acetamido-2-phenylethyl)acetamide

InChI

InChI=1S/C12H16N2O2/c1-9(15)13-8-12(14-10(2)16)11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3,(H,13,15)(H,14,16)

InChI Key

CSYQJHMSFCMCEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(C1=CC=CC=C1)NC(=O)C

Origin of Product

United States

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